1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGJECBRGFPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the tryptophan metabolic pathway, influencing immune responses and tumor growth. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, pharmacokinetics, and therapeutic potential.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Indolin Derivative : The initial step includes the reaction of indole derivatives with thiophenes to form the indolin structure.
- Urea Formation : The indolin derivative is then reacted with phenyl isocyanate to produce the final urea compound.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of IDO1. This inhibition disrupts the tryptophan catabolism pathway, leading to increased levels of tryptophan and downstream metabolites that can enhance immune responses against tumors.
Biological Evaluation
Recent studies have quantitatively assessed the biological activity of this compound:
Inhibitory Activity
The compound has shown potent inhibitory activity against IDO1 with IC50 values ranging from 0.1 to 0.6 μM . Notably, it did not exhibit significant activity against tryptophan 2,3-dioxygenase (TDO), indicating selectivity for IDO1 inhibition .
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |
|---|---|---|
| i12 | 0.1 | >10 |
| i23 | 0.4 | >10 |
| i24 | 0.6 | >10 |
Pharmacokinetics
Pharmacokinetic studies conducted in murine models revealed:
- Plasma Clearance : 22.45 mL/min/kg
- Half-life : 11.2 hours
- Oral Bioavailability : 87.4%
These properties suggest that the compound has favorable pharmacokinetic characteristics for potential therapeutic use .
Case Studies
In vivo studies utilizing xenograft models demonstrated significant tumor growth inhibition (TGI):
- B16F10 Model : Daily administration at 15 mg/kg resulted in a TGI of 40.5% .
- PAN02 Model : A higher dose of 30 mg/kg led to a TGI of 34.3% .
These findings underscore the potential application of this compound in cancer immunotherapy .
Comparison with Similar Compounds
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-phenylurea (CAS 898424-45-8)
- Structural Differences: Replaces indoline with dihydroisoquinoline, a fused bicyclic system with an additional benzene ring .
- Molecular Weight : 377.5 g/mol (vs. ~380–390 g/mol estimated for the target compound).
- Implications: Enhanced aromatic stacking due to the larger conjugated system in dihydroisoquinoline. Reduced solubility compared to indoline due to increased hydrophobicity. Potential for altered selectivity in kinase or receptor binding.
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 946249-62-3)
- Structural Differences : Incorporates a thiazole ring and a ketone group in the ethyl linker, with a 2-methyl substitution on indoline .
- Molecular Weight : 392.5 g/mol.
- The oxo group may participate in hydrogen bonding, enhancing target affinity. Methyl substitution on indoline could sterically hinder interactions or modulate metabolic stability.
1-(3-Chlorophenyl)-3-(5-(2-((7-Fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (Compound 13, )
- Structural Differences : Features a quinazoline core linked to a thiazole and 3-chlorophenylurea .
- Molecular Weight : ~450 g/mol (estimated).
- Implications: Quinazoline’s planar structure and fluorine substituent enhance kinase inhibition (e.g., CSF1R targeting). Thiazole-urea linkage may confer resistance to enzymatic degradation.
1-(2-Fluorobenzyl)-1-[2-(4-Morpholinyl)ethyl]-3-phenylurea ()
- Structural Differences : Fluorobenzyl and morpholine substituents replace indoline and thiophene .
- Molecular Weight : ~370 g/mol (estimated).
- Implications :
- Fluorine enhances electronegativity and bioavailability via improved passive diffusion.
- Morpholine’s oxygen atom enables hydrogen bonding, possibly directing tissue distribution (e.g., CNS penetration).
4-(2-Ethylphenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide ()
- Structural Differences : Replaces urea with thiosemicarbazide and introduces an oxoindoline .
- Molecular Weight : ~340 g/mol (estimated).
- Implications :
- Thiosemicarbazide’s sulfur and nitrogen atoms enable metal chelation, relevant in anticancer or antimicrobial activity.
- Oxoindoline may increase π-π stacking but reduce solubility.
Key Data Table: Structural and Pharmacological Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
